molecular formula C8H11BrN2O B12998509 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

Cat. No.: B12998509
M. Wt: 231.09 g/mol
InChI Key: RJOYLRYKPNMCIF-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol (CAS 2432829-51-9) is a high-purity chemical building block designed for advanced research and development applications . This compound features a brominated pyrazole ring linked to a methyl-substituted cyclobutanol, a structure that offers versatile reactivity for synthetic chemistry . The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create more complex molecular architectures . The hydroxyl group on the cyclobutane ring can also be utilized in synthesis, providing an additional handle for chemical modification . As a heterocyclic building block, it is instrumental in medicinal chemistry for the synthesis of novel compounds, and in material science for the development of new chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . All chemicals provided are accompanied with full quality assurance and must be handled by technically qualified personnel.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-8(12)3-2-7(8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3

InChI Key

RJOYLRYKPNMCIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N2C=C(C=N2)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Intermediate

  • The 4-bromo-1H-pyrazole core is typically prepared by bromination of pyrazole derivatives.
  • Bromination is commonly performed using bromine in glacial acetic acid at ambient temperature for several hours (e.g., 5 hours) to achieve selective bromination at the 4-position of pyrazole.
  • This method yields 4-bromo-1H-pyrazole with high regioselectivity and good yield (~90-97%).

Formation of the N-Substituted Pyrazole

  • The brominated pyrazole is then subjected to N-alkylation or N-arylation reactions to attach the cyclobutanol moiety.
  • Typical alkylation involves reaction of the pyrazole nitrogen with a suitable cyclobutanone or cyclobutanol derivative under basic conditions or via nucleophilic substitution.
  • For example, 1-methylcyclobutan-1-ol or its activated derivatives (e.g., halides or tosylates) can be used as alkylating agents to form the N-substituted product.

Construction of the 1-Methylcyclobutan-1-ol Moiety

  • The cyclobutanol ring with a methyl substituent at the 1-position can be synthesized via:
  • Alternatively, commercially available 1-methylcyclobutan-1-ol can be used directly for N-alkylation.

Coupling of 4-Bromo-1H-pyrazole with 1-Methylcyclobutan-1-ol

  • The final coupling step involves nucleophilic substitution or condensation between the bromopyrazole and the cyclobutanol derivative.
  • Conditions often include:
    • Use of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the pyrazole nitrogen.
    • Solvents such as DMF, DMSO, or acetonitrile.
    • Mild heating (ambient to 60 °C) to facilitate the reaction.
  • Purification is typically achieved by column chromatography or recrystallization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Br2 in glacial acetic acid, ambient temp, 5 h 4-Bromo-1H-pyrazole
2 Preparation of cyclobutanol Reduction of 1-methylcyclobutanone or commercial source 1-Methylcyclobutan-1-ol
3 N-Alkylation 4-Bromo-1H-pyrazole + 1-methylcyclobutan-1-ol derivative, base, DMF, mild heat 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

Detailed Research Findings and Notes

  • Selectivity: Bromination of pyrazole is highly selective at the 4-position under controlled conditions, avoiding polybromination or substitution at other positions.
  • N-Alkylation Efficiency: The nucleophilicity of the pyrazole nitrogen allows efficient alkylation with cyclobutanol derivatives, but reaction conditions must be optimized to prevent O-alkylation or side reactions.
  • Cyclobutanol Stability: The cyclobutanol ring is relatively strained; thus, mild reaction conditions are preferred to maintain ring integrity.
  • Alternative Methods: Some patents describe the use of protected cyclobutanol intermediates or alternative coupling strategies involving transition metal catalysis for improved yields and selectivity.
  • Purification: Due to the presence of bromine and heterocyclic nitrogen, chromatographic purification is often necessary to isolate the pure compound.

Summary Table of Key Parameters

Parameter Details
Bromination reagent Bromine (Br2)
Bromination solvent Glacial acetic acid
Bromination temperature Ambient (20-25 °C)
Bromination time ~5 hours
Alkylation base Potassium carbonate, sodium hydride, or similar
Alkylation solvent DMF, DMSO, or acetonitrile
Alkylation temperature Ambient to 60 °C
Cyclobutanol source Commercial or synthesized via reduction
Purification method Column chromatography, recrystallization
Typical yields Bromination: 90-97%; Alkylation: variable, often >70%

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with the target molecule, such as brominated pyrazole units or cyclobutane/heterocyclic frameworks, but differ in substituents, ring systems, or functional groups:

Table 1: Structural Comparison
Compound Name Core Structure Key Functional Groups/Substituents Molecular Formula Molecular Weight (g/mol)
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol (Target) Cyclobutane + pyrazole –OH, –CH₃, 4-Br-pyrazole C₈H₁₁BrN₂O 231.09
3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol Propane chain + pyrazole –OH, –Br (on propane), 4-Br-pyrazole C₇H₁₁Br₂N₂O 298.99
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Acetate + pyrazole –COOCH₃, 4-Br-pyrazole C₆H₇BrN₂O₂ 219.04
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Dihydropyrazolone + aryl –Cl–C₆H₄, –CH₃, –Br, ketone C₁₂H₁₁BrClN₂O 329.59
4-(4-Bromo-pyrazol-1-yl)benzenesulfonamide derivatives (Compounds 17–18) Pyrazole + sulfonamide –SO₂NH₂, aryl, indole/aryl substituents C₂₅H₂₄BrClN₄O₃S 575.91–583.94

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported –OH (~3400), C–Br (~600) Cyclobutane CH₂ (2.0–2.5), Pyrazole H (7.5–8.0)
3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol Not reported –OH (~3400), C–Br (~600) Propane CH₂Br (3.4–3.8)
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Not reported C=O (1740), ester C–O (1250) Acetate CH₃ (3.7), pyrazole H (7.8–8.2)
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Not reported C=O (1670), C–F (1100–1200) Aryl H (7.6–8.1), CH₃ (2.3–2.6)
Compound 17 129–130 SO₂ (1163, 1315), C=O (1670), NH (3385) Indole CH₂ (2.27), NH₂ (7.63)
Compound 18 160–161 SO₂ (1164), C=O (1670), NH (3385) Methoxy (–OCH₃, 3.85–4.16)

Key Differences and Implications

Cyclobutane vs. Linear Chains/Aromatic Systems :

  • The target compound’s cyclobutane ring introduces steric strain and may reduce conformational flexibility compared to propane-chain analogs (e.g., 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol) or aromatic systems (e.g., benzenesulfonamide derivatives) . This could affect binding affinity in biological applications.

Functional Group Diversity :

  • The hydroxyl group in the target compound enhances hydrophilicity compared to ester (methyl acetate) or sulfonamide derivatives .
  • Bromine at the pyrazole’s 4-position is conserved across analogs, suggesting its role in electronic modulation or halogen bonding .

In contrast, the target compound’s simplicity may favor pharmacokinetic properties.

Synthetic Accessibility :

  • The cyclobutane core may require specialized synthetic routes (e.g., [2+2] cycloadditions), whereas dihydropyrazolones () are synthesized via condensation reactions .

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a brominated pyrazole moiety. The presence of the bromine atom enhances its reactivity and potential biological activity, making it an interesting target for further research and development.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C9_{9}H12_{12}BrN3_{3}O
  • Molecular Weight : 246.11 g/mol
  • Key Functional Groups :
    • Cyclobutane ring
    • Hydroxyl group (-OH)
    • Brominated pyrazole moiety

Biological Activity Overview

Research indicates that compounds containing pyrazole rings often exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The unique combination of structural elements in this compound may contribute to its pharmacological profile.

The biological activity of this compound is hypothesized to involve interactions with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. Pyrazole derivatives are known to interact with enzymes and receptors, which is crucial for understanding their mechanisms of action.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1H-pyrazoleContains a bromine-substituted pyrazole ringUsed in synthesizing various biologically active compounds
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-olSimilar pyrazole structure with different alkyl substitutionPotentially different biological activity due to structural variations
(1R,2R)-2-Amino-1-methylcyclobutan-1-olContains an amino group instead of a bromineActs as a chiral building block with distinct reactivity
(5-Methylpyrazolyl) derivativesVariants with methyl substitutions on the pyrazoleOften exhibit varied biological activities based on substitution patterns

Case Studies and Experimental Findings

Recent studies have explored the biological activities of pyrazole derivatives, revealing significant insights into their pharmacological potential. For example:

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models.
  • Antitumor Properties : Another investigation found that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.

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